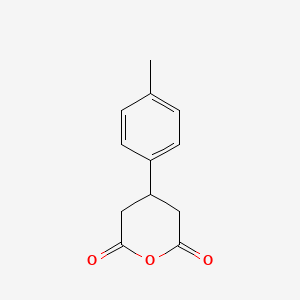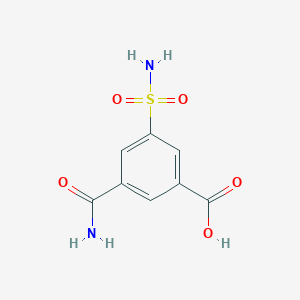
1-(1-Methyl-1h-imidazol-2-yl)pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
imidazole , belongs to the class of five-membered heterocyclic compounds. It consists of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. Imidazole plays a crucial role in various natural products, including histidine, purine, histamine, and DNA-based structures. Its unique properties make it an essential building block for drug development .
準備方法
Synthetic Routes:: Several synthetic routes lead to imidazole synthesis. One common method involves the reaction of glyoxal and ammonia, which was the first reported synthesis. Additionally, imidazole can be prepared through cyclization of α,β-unsaturated aldehydes or ketones with ammonia. Other approaches include the Debus-Radziszewski reaction and the Delepine reaction .
Industrial Production:: Imidazole is industrially produced through the Debus-Radziszewski reaction, which involves the condensation of glyoxal with ammonia. This method yields high-quality imidazole for various applications .
化学反応の分析
Imidazole undergoes diverse chemical reactions:
Oxidation: Imidazole can be oxidized to imidazole-2-carboxylic acid.
Reduction: Reduction of imidazole leads to 1,2-dihydroimidazole.
Substitution: Imidazole derivatives can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents like sodium hydroxide, hydrogen peroxide, and various metal catalysts are used in these reactions.
Major Products: The products depend on the specific reaction conditions and substituents.
科学的研究の応用
Imidazole finds applications in:
Chemistry: As a versatile building block for drug synthesis.
Biology: In the study of enzyme active sites due to its coordination properties.
Medicine: Imidazole-containing drugs include antifungal agents (e.g., clotrimazole), antiprotozoals (e.g., metronidazole), and antiulcer drugs (e.g., omeprazole).
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The exact mechanism of imidazole’s effects varies depending on the specific compound. it often interacts with molecular targets, such as enzymes or receptors, modulating biological processes. Further research is needed to fully elucidate its mechanisms .
類似化合物との比較
Imidazole’s uniqueness lies in its broad applicability across different fields. Similar compounds include benzimidazole, pyrazole, and triazole, but imidazole’s distinct properties set it apart .
特性
分子式 |
C8H14N4 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
1-(1-methylimidazol-2-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H14N4/c1-11-5-3-10-8(11)12-4-2-7(9)6-12/h3,5,7H,2,4,6,9H2,1H3 |
InChIキー |
XWLOZVSEQFNLKV-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1N2CCC(C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8aR)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline](/img/structure/B13519373.png)

![Rac-(2s,4s)-2-methoxy-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonane hydrochloride](/img/structure/B13519404.png)

![[3-Chloro-4-(difluoromethoxy)phenyl]hydrazine](/img/structure/B13519429.png)





![methyl1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13519448.png)



